Lipophilicity Reduction: XLogP3-AA of 1.0 vs. 1.8 for des-Hydroxymethyl Analog 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid
The target compound exhibits a computed XLogP3-AA value of 1.0, which is 0.8 log units lower than that of its closest des-hydroxymethyl analog, 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2, XLogP3-AA = 1.8) [1][2]. This reduced lipophilicity, driven by the additional polar hydroxyl group, places the compound in a more favorable range for oral bioavailability according to Lipinski's Rule of Five (XLogP ≤ 5) and CNS drug-likeness criteria (optimal XLogP 1–3), while the comparator at XLogP 1.8 remains within acceptable limits but offers less polarity-driven solubility enhancement [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2): XLogP3-AA = 1.8 |
| Quantified Difference | ΔXLogP = −0.8 log units (approximately 6.3-fold lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Lower lipophilicity is directly associated with reduced non-specific protein binding, improved aqueous solubility, and decreased hERG channel inhibition risk—factors that influence both lead optimization decisions and procurement of building blocks for medicinal chemistry programs.
- [1] PubChem Compound Summary, CID 82983404: 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82983404 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary, CID 6484221: 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6484221 (accessed 2026-05-03). View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
